Ethyl 2-ethoxy-4-methanesulfinylbenzoate
Description
Ethyl 2-ethoxy-4-methanesulfinylbenzoate is a benzoate ester derivative characterized by an ethoxy group at the 2-position and a methanesulfinyl group at the 4-position of the benzene ring. The sulfinyl group (S=O) distinguishes it from sulfonyl (SO₂) analogs, impacting its electronic properties and reactivity.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
ethyl 2-ethoxy-4-methylsulfinylbenzoate |
InChI |
InChI=1S/C12H16O4S/c1-4-15-11-8-9(17(3)14)6-7-10(11)12(13)16-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
ZNSIMRRIGDGBEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Implications :
- The sulfonyl group increases oxidation state (+6 vs.
- The hydroxy group at position 2 increases polarity, reducing lipophilicity (logP) compared to the ethoxy-substituted target compound. This may limit membrane permeability in biological systems.
- The absence of a methyl group at position 3 in the target compound reduces steric hindrance, possibly favoring interactions with enzymatic or receptor sites .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Ethametsulfuron Methyl)
These agrochemicals (e.g., methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature:
- A sulfonylurea bridge (-SO₂NHCONH-) attached to the benzoate.
- Triazine ring substitutions (e.g., methoxy, methylamino) critical for acetolactate synthase inhibition .
Key Differences :
- Functional Groups : The target compound lacks the sulfonylurea moiety and triazine ring, precluding herbicidal activity via the same mechanism.
- Applications : Sulfonylureas are potent herbicides, whereas the target compound’s applications remain speculative but could involve intermediate roles in synthesizing sulfonamide derivatives .
Data Tables
Table 1: Structural and Functional Comparison of Benzoate Derivatives
Table 2: Impact of Substituents on Physicochemical Properties
Research Findings and Implications
Sulfinyl vs. Sulfonyl Groups : The methanesulfinyl group in the target compound may confer intermediate reactivity between sulfides (S⁻) and sulfones (SO₂), making it susceptible to further oxidation or nucleophilic attack .
Ethoxy vs. This property is critical in agrochemical design for systemic transport .
Synthetic Pathways : While direct synthesis data are lacking, analogous compounds (e.g., ) suggest that cesium carbonate and acetonitrile could mediate esterification or sulfinylation reactions under mild conditions .
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